molecular formula C28H33NO7 B1251419 [(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B1251419
M. Wt: 495.6 g/mol
InChI Key: FKUUUFHXKIFGSF-IHSIFAHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a novel tropane alkaloid aromatic ester derived from the roots of Erythroxylum pervillei. This compound has garnered significant attention due to its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for enhancing the efficacy of chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves the bioactivity-guided fractionation of chloroform extracts from the roots of Erythroxylum pervillei. The process includes the use of silyl enol ethers and lactam activation to yield hydroxylated tropane ring systems . The halo-assisted intramolecular addition of silyl enol ethers with in situ activated lactams results in the formation of 1-halo-8-azabicyclo[3,2,1]octane and 1-halo-9-azabicyclo[3,3,1]nonane ring systems .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the enantioselective synthesis of tropane alkaloids, including this compound, typically involves the use of optically active keto-lactams as starting materials. This method has been applied to the synthesis of various tropane alkaloids, including Pervilleine C and valeroidine .

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include silyl enol ethers, lactams, and halides. Reaction conditions often involve the use of trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) for lactam activation .

Major Products Formed

Major products formed from the reactions of this compound include hydroxylated tropane derivatives and various substituted tropane ring systems .

Scientific Research Applications

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications, particularly in the field of cancer treatment. It has been shown to restore the sensitivity of multidrug-resistant cancer cells to chemotherapy agents such as vinblastine, actinomycin D, and paclitaxel . This compound is also being investigated for its potential use in reversing resistance to other clinically used or experimental anticancer agents .

Mechanism of Action

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exerts its effects by inhibiting P-glycoprotein (Pgp)-mediated drug efflux, which is a common mechanism of multidrug resistance in cancer cells. By inhibiting Pgp, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound induces dose-dependent G2/M phase arrest in cancer cells when combined with vinblastine, indicating the restoration of drug sensitivity .

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H33NO7/c1-29-20-15-21(35-27(31)14-18-8-6-5-7-9-18)17-22(29)23(16-20)36-26(30)11-10-19-12-24(32-2)28(34-4)25(13-19)33-3/h5-13,20-23H,14-17H2,1-4H3/b11-10+/t20-,21-,22+,23-/m0/s1

InChI Key

FKUUUFHXKIFGSF-IHSIFAHQSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4

Synonyms

Pervilleine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 4
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

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